7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalytic Applications
The compound has been used in the synthesis of Warfarin and its analogues, showcasing its utility in catalyzing Michael additions in environmentally friendly conditions. This application emphasizes the compound's role in facilitating key reactions in pharmaceutical synthesis (Alonzi et al., 2014).
Antibacterial Effects
Research demonstrates the compound's significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. This highlights its potential as a lead compound in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Photovoltaic Properties
The compound exhibits promising electronic and photovoltaic properties, making it a potential candidate for use in dye-sensitized solar cells. This research underscores its utility in renewable energy technologies (Gad, Kamar, & Mousa, 2020).
Future Directions
The future directions for the study of “7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological properties, and potential applications in various fields such as medicine and fluorescent probes .
Mechanism of Action
Target of Action
Many coumarin derivatives, which this compound is a part of, have been found to exhibit good biological activities . For example, Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .
Mode of Action
For instance, Novobiocin, a coumarin antibiotic, inhibits DNA gyrase, thereby inhibiting the proliferation and metastasis of many kinds of cancer cells .
Biochemical Pathways
For example, Novobiocin, a coumarin antibiotic, affects the DNA replication pathway by inhibiting DNA gyrase .
Pharmacokinetics
The pharmacokinetics of coumarin derivatives are generally well-studied, and these compounds are known to have good bioavailability .
Result of Action
Many coumarin derivatives have been found to exhibit various biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv activities .
Properties
IUPAC Name |
7-hydroxy-4-(4-methoxyphenyl)-8-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-15(18)8-7-13-14(9-16(19)21-17(10)13)11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLPBOOVTNGOJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419846 |
Source
|
Record name | 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370583-62-3 |
Source
|
Record name | 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.